2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes bromine, hydroxyl, and cyclohexenone groups
Preparation Methods
The synthesis of 2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. The synthetic route often starts with the bromination of 2-hydroxyacetophenone to introduce the bromine atom. This is followed by a series of reactions to introduce the cyclohexenone and dimethyl groups. The reaction conditions usually involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes involved in disease pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione include:
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: This compound has a similar bromine and hydroxyl group but lacks the cyclohexenone and dimethyl groups.
5-Bromo-2-hydroxyphenacyl bromide: This compound also contains bromine and hydroxyl groups but has a different overall structure. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H27BrO5 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[(5-bromo-2-hydroxyphenyl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27BrO5/c1-22(2)8-15(26)20(16(27)9-22)19(13-7-12(24)5-6-14(13)25)21-17(28)10-23(3,4)11-18(21)29/h5-7,19-21,25H,8-11H2,1-4H3 |
InChI Key |
VSXWWWVNXNQLMD-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(C=CC(=C3)Br)O)C |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(C=CC(=C3)Br)O)C |
Origin of Product |
United States |
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